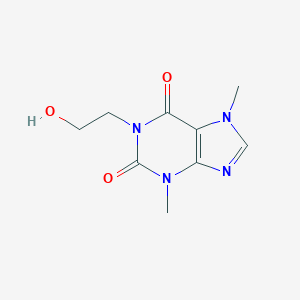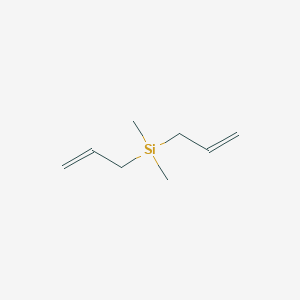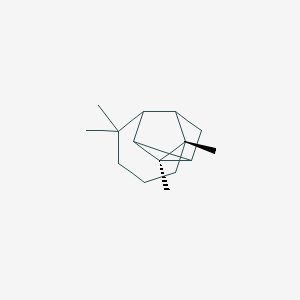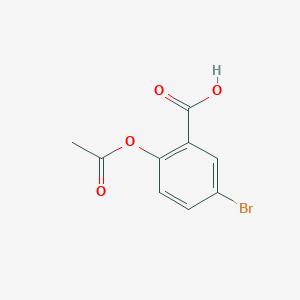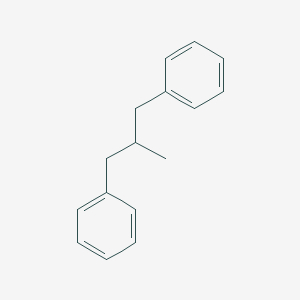
1,3-Diphenyl-2-methylpropane
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
1,3-Diphenyl-2-methylpropane, commonly known as trityl or trityl radical, is a chemical compound that has been extensively studied for its unique properties. It is a stable, free radical that has found applications in various fields of science, including organic chemistry, biochemistry, and material science.
作用机制
Trityl acts as a stable, free radical that can undergo various reactions, including radical addition and abstraction reactions. In organic chemistry, trityl can be used as a protecting group for alcohols and amines by forming stable trityl ethers and trityl amines. In biochemistry, trityl can be used as a spin label for studying protein structure and dynamics by attaching a trityl radical to a specific amino acid residue. In material science, trityl can be used as a precursor for the synthesis of organic semiconductors by undergoing various reactions, including radical addition and abstraction reactions.
生化和生理效应
Trityl has been shown to have minimal biochemical and physiological effects. Studies have shown that trityl is not toxic to cells and does not interfere with cell metabolism or function. However, trityl can undergo various reactions in cells, including radical addition and abstraction reactions, which can affect cellular processes and signaling pathways.
实验室实验的优点和局限性
Trityl has several advantages for lab experiments, including its stability and ease of synthesis. Trityl is a stable, free radical that can be synthesized through various methods, making it readily available for lab experiments. However, trityl has several limitations, including its reactivity and potential for interfering with cellular processes. Trityl can undergo various reactions in cells, which can affect cellular processes and signaling pathways, making it difficult to interpret experimental results.
未来方向
Trityl has several potential future directions, including its use as a spin label for studying protein structure and dynamics, as a precursor for the synthesis of organic semiconductors, and as a tool for studying cellular processes and signaling pathways. Future research should focus on developing new methods for synthesizing trityl, improving its stability and reactivity, and exploring its potential applications in various fields of science.
合成方法
Trityl can be synthesized through various methods, including the reaction of benzene with methyl chloride in the presence of aluminum chloride or Friedel-Crafts reaction. The most common method involves the oxidation of triphenylmethyl chloride using silver oxide or mercury(II) oxide. The resulting trityl radical is a stable, crystalline solid that can be purified through recrystallization.
科研应用
Trityl has been extensively studied for its unique properties, including its ability to act as a stable, free radical. It has found applications in various fields of science, including organic chemistry, biochemistry, and material science. In organic chemistry, trityl has been used as a protecting group for alcohols and amines. In biochemistry, trityl has been used as a spin label for studying protein structure and dynamics. In material science, trityl has been used as a precursor for the synthesis of organic semiconductors.
性质
CAS 编号 |
1520-46-3 |
|---|---|
产品名称 |
1,3-Diphenyl-2-methylpropane |
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
(2-methyl-3-phenylpropyl)benzene |
InChI |
InChI=1S/C16H18/c1-14(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
InChI 键 |
LAOWWDHMKNDGNY-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)CC2=CC=CC=C2 |
规范 SMILES |
CC(CC1=CC=CC=C1)CC2=CC=CC=C2 |
其他 CAS 编号 |
1520-46-3 |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



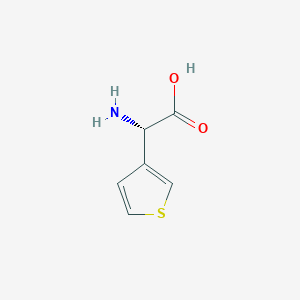
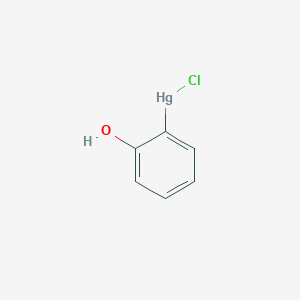
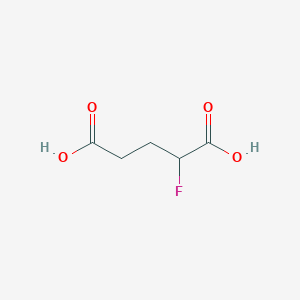
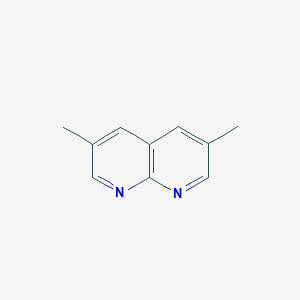
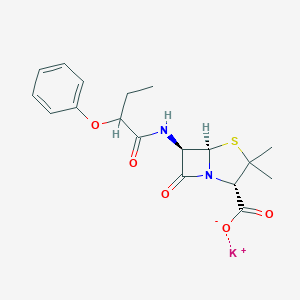
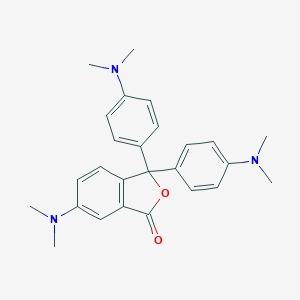
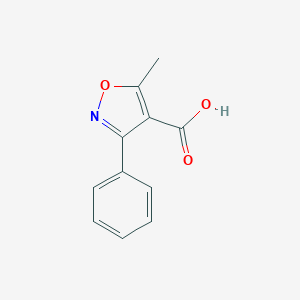
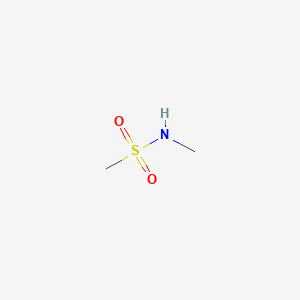
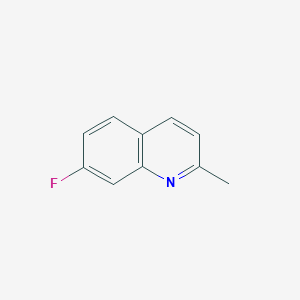
![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)
